Triacetyl I+/--cyclodextrin

Partition coefficient Hydrophobicity Excipient selection

Triacetyl-β-cyclodextrin (TA-β-CD; synonym heptakis(2,3,6-tri-O-acetyl)-β-cyclodextrin, CAS 23661-37-2) is a fully acetylated derivative of the native β-cyclodextrin macrocycle. Peracetylation replaces all 21 hydroxyl groups with acetate moieties, yielding a hydrophobic, crystalline solid (MW 2017.8 g/mol) with logP 12.59.

Molecular Formula C72H96O48
Molecular Weight 1729.5 g/mol
CAS No. 23661-37-2
Cat. No. B12046376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetyl I+/--cyclodextrin
CAS23661-37-2
Molecular FormulaC72H96O48
Molecular Weight1729.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(O2)C(C7OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C72H96O48/c1-25(73)91-19-43-49-55(97-31(7)79)61(103-37(13)85)67(109-43)116-50-44(20-92-26(2)74)111-69(63(105-39(15)87)56(50)98-32(8)80)118-52-46(22-94-28(4)76)113-71(65(107-41(17)89)58(52)100-34(10)82)120-54-48(24-96-30(6)78)114-72(66(108-42(18)90)60(54)102-36(12)84)119-53-47(23-95-29(5)77)112-70(64(106-40(16)88)59(53)101-35(11)83)117-51-45(21-93-27(3)75)110-68(115-49)62(104-38(14)86)57(51)99-33(9)81/h43-72H,19-24H2,1-18H3/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1
InChIKeyWPCDNMKUJVKODC-WLPBKHADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triacetyl-β-cyclodextrin CAS 23661-37-2: Chemical Identity and Procurement Baseline for Hydrophobic Cyclodextrin Excipient Selection


Triacetyl-β-cyclodextrin (TA-β-CD; synonym heptakis(2,3,6-tri-O-acetyl)-β-cyclodextrin, CAS 23661-37-2) is a fully acetylated derivative of the native β-cyclodextrin macrocycle. Peracetylation replaces all 21 hydroxyl groups with acetate moieties, yielding a hydrophobic, crystalline solid (MW 2017.8 g/mol) with logP 12.59 . Its water insolubility is the defining physicochemical feature that fundamentally separates TA-β-CD from the more common hydroxypropyl-, methyl-, and sulfobutyl ether-β-cyclodextrins, which are explicitly designed for aqueous solubility enhancement . As a hydrophobic excipient, TA-β-CD functions as a sustained-release carrier for water-soluble drugs—a capability that hydrophilic β-cyclodextrins cannot replicate, making procurement choice driven by the intended drug release profile rather than inter-changeability within the cyclodextrin class.

Hydrophobic sustained-release matrix (not an aqueous solubilizer)
Designed for prolonged release of water-soluble APIs
Formulation strategy distinct from hydrophilic cyclodextrins

Triacetyl-β-cyclodextrin CAS 23661-37-2: Why Generic Substitution with Hydrophilic Cyclodextrins Fails Quantitatively


Hydrophilic β-cyclodextrin derivatives such as HP-β-CD (logP ≈ -6.23 to -13) and methyl-β-CD function by enhancing aqueous solubility of lipophilic drugs, whereas triacetyl-β-cyclodextrin (logP 12.59) retards drug release through hydrophobic matrix formation . This functional inversion means substituting TA-β-CD with a hydrophilic analog would convert a sustained-release system into a fast-release one—a formulation failure with therapeutic consequences. Quantitative dissolution data show that spray-dried TA-β-CD/metformin complexes extend 100% drug dissolution time from 1 min (pure drug) to 420 min, while physical mixtures with HP-β-CD show negligible retardation [1]. Furthermore, X-ray crystallographic evidence demonstrates that peracetylation induces a unique boat-shaped macrocycle distortion that sterically prevents inclusion complex formation with certain guest molecules—a behavior not observed with native or hydroxypropylated CDs [2]. These orthogonal mechanisms mean TA-β-CD is not an interchangeable member of the cyclodextrin toolkit but a functionally distinct excipient.

Hydrophilic CDs (HP-β-CD) accelerate release, converting sustained to rapid—may compromise extended-release models.
Peracetylation induces a boat-shaped macrocycle; inclusion complexation differs, and release mechanism may not transfer.
Polymorph landscape and solid-state behavior are distinct; amorphous HP-β-CD lacks crystalline QC handles.

Triacetyl-β-cyclodextrin CAS 23661-37-2: Head-to-Head and Comparable Quantitative Differentiation Evidence Against In-Class Alternatives


LogP Partition Coefficient: TA-β-CD vs. Native β-CD, HP-β-CD, and Methyl-β-CD

Triacetyl-β-cyclodextrin (TA-β-CD) has a computed octanol-water partition coefficient (logP) of 12.59, indicating extreme hydrophobicity . In contrast, native β-cyclodextrin has a reported logP of -6.58 , and hydroxypropyl-β-cyclodextrin (HP-β-CD) has logP values of -6.23 or -13 depending on the degree of substitution . The logP difference between TA-β-CD and native β-CD is approximately 19 log units, representing a >10^19-fold difference in partitioning behavior. For procurement, this dictates whether the cyclodextrin functions as a hydrophobic sustained-release matrix (TA-β-CD) or a hydrophilic solubilizer (native β-CD, HP-β-CD, methyl-β-CD).

LogP Partition
Cross-study
TA-β-CD logP 12.59 vs. native β-CD −6.58; HP-β-CD −6.23 to −13
Defines hydrophobic matrix vs. aqueous solubilizer role
Computed logP values; literature cross-study comparison
Partition coefficient Hydrophobicity Excipient selection

Dissolution Rate Retardation of Metformin HCl: TA-β-CD Processing Method vs. Pure Drug Baseline

In a study comparing different TA-β-CD/metformin HCl binary system preparation methods, the time to achieve 100% drug dissolution (T100%) was measured. Pure metformin HCl dissolved completely within 1 min, while spray-dried TA-β-CD complex extended T100% to 420 min—a 420-fold retardation [1]. Co-ground and kneaded products reached 120 and 40 min, respectively. Physical mixture and sealed-heated products achieved only 3 and 7 min. This method-dependent dissolution control is a direct consequence of TA-β-CD's hydrophobic matrix-forming capability.

Dissolution Retardation
Head-to-head
Spray-dried TA-β-CD extends T100% to 420 min (420× vs. pure drug)
Supports extended-release carrier research models
Method-dependent; spray-dried optimized
Sustained release Dissolution kinetics Metformin hydrochloride

Bilayer Tablet Sustained-Release Performance: TA-β-CD vs. HP-β-CD in Carbamazepine Biphasic Release Systems

In carbamazepine bilayer tablet formulations, HP-β-CD served as the fast-release layer complexing agent achieving rapid dissolution within 30–45 min, while TA-β-CD was tested as the controlling release agent in the sustained-release layer, prolonging release over 720 min [1]. This direct within-study comparison demonstrates that TA-β-CD provides a sustained-release duration of at least 720 min in the same dosage form where HP-β-CD achieves complete release within 45 min—a >16-fold difference in functional release window.

Bilayer Release
Head-to-head
TA-β-CD layer: >720 min; HP-β-CD layer: 30–45 min (>16× difference)
Supports biphasic release system design research
Carbamazepine bilayer tablet; USP apparatus
Bilayer tablet Biphasic release Carbamazepine

Molecular-Level Inclusion Complex Behavior: Peracetylated β-CD vs. Native and Hydroxypropylated β-CD — Lid Closure Prevents Guest Encapsulation

Single-crystal X-ray structure analysis of peracetylated β-cyclodextrins (TA-β-CD, heptakis(2,3,6-tri-O-propanoyl)-β-CD, and heptakis(2,3,6-tri-O-butanoyl)-β-CD) revealed that peracetylation eliminates the stabilizing O2···O3′ hydrogen bond network between adjacent glucose units, causing the macrocycle to adopt an elliptically distorted, non-planar boat-shaped structure [1]. In TA-β-CD, one glucose unit adopts the rare OS2-skew-boat conformation, and one acetyl chain folds over the O6 side 'like a lid,' sterically closing the cavity. Circular dichroism spectroscopy confirmed that no inclusion complexes are formed between TA-β-CD and molsidomine or several organic probe compounds. This 'self-inclusion' phenomenon is absent in native β-CD and hydroxypropylated CDs, which maintain open cavity conformations and readily form host-guest inclusion complexes.

Inclusion Complex
Class-level
X-ray: boat-shaped, cavity-closed; CD spectroscopy: no complexation with molsidomine
Mechanism relies on matrix encapsulation, not host–guest inclusion
Class-level inference from single-crystal X-ray study
X-ray crystallography Inclusion complex Molecular conformation

Polymorphism and Solid-State Diversity: TA-β-CD Exhibits Two Anhydrous Polymorphs and Three Pseudopolymorphs vs. Single-Crystal Dominance of HP-β-CD

Comprehensive solid-state characterization of peracetylated cyclodextrins by DSC, TGA, XRPD, FTIR, and optical microscopy revealed that heptakis(2,3,6-tri-O-acetyl)-β-cyclodextrin (TA-β-CD) exists in two monotropic anhydrous polymorphs and three distinct pseudopolymorphs (methanolate, hydrate, and isopropanolate-hydrate), plus an amorphous form [1]. In contrast, hydroxypropyl-β-cyclodextrin is reported as an amorphous mixture of variously substituted isomers with no defined polymorphic forms. The melting temperatures and enthalpies of TA-β-CD crystalline forms (Tm range approximately 190–210°C depending on solid form) provide analytical handles for batch-to-batch consistency verification that are unavailable for amorphous HP-β-CD.

Polymorph Landscape
Cross-study
2 anhydrous polymorphs, 3 pseudopolymorphs, plus amorphous; Tm ~190–210°C
Enables solid-form QC and polymorph-specific formulation
Amorphous HP-β-CD has no defined crystalline forms
Polymorphism Pseudopolymorphism Solid-state characterization

Pharmacokinetic Modeling: TA-β-CD vs. HP-β-CD on Nicardipine Oral Bioavailability — Sustained Plasma Levels with Improved Bioavailability

A two-compartment pharmacokinetic model of nicardipine (NC) formulated with hydrophilic HP-β-CD versus hydrophobic TA-β-CD demonstrated that NC/TA-β-CD provided sustained plasma drug levels through prolonged GI tract release, while NC/HP-β-CD resulted in rapid absorption with a short elimination half-life [1]. In rabbit bioavailability studies, the combination of NC/HP-β-CD (fast-release) and NC/TA-β-CD (sustained-release) complexes achieved considerably improved bioavailability compared to NC/TA-β-CD alone. The mathematical model predicted that NC/TA-β-CD extended the drug mean residence time (MRT) in the body, mitigating the rapid hepatic first-pass metabolism that limits nicardipine's oral bioavailability to ~40%.

PK Modeling
Head-to-head
TA-β-CD/nicardipine sustained plasma levels; extended MRT vs. rapid absorption with HP-β-CD
Supports in vivo prolonged-release model interpretation
Rabbit model; two-compartment PK model
Pharmacokinetics Bioavailability Two-compartment model

Triacetyl-β-cyclodextrin CAS 23661-37-2: Evidence-Backed Application Scenarios for R&D and Industrial Sourcing


Sustained-Release Oral Matrix Systems for Highly Water-Soluble Drugs (e.g., Metformin, Captopril)

Based on the 420-min dissolution extension demonstrated with spray-dried TA-β-CD/metformin complexes [1], procurement of TA-β-CD is justified when developing once-daily oral dosage forms of highly water-soluble APIs. The hydrophobic matrix formed by TA-β-CD retards drug dissolution without requiring additional rate-controlling polymers. Supercritical CO2 processing with TA-β-CD has also been demonstrated for captopril, a highly water-soluble antihypertensive, confirming applicability across multiple drug classes [2].

Biphasic (Fast/Slow) Bilayer or Multiparticulate Delivery Systems

The demonstrated combination of HP-β-CD (30–45 min fast release) and TA-β-CD (>720 min sustained release) within a single bilayer tablet for carbamazepine provides a direct evidence base for biphasic delivery systems [3]. This scenario applies when therapeutic goals require an immediate loading dose followed by prolonged maintenance—antiepileptics, analgesics, and cardiovascular drugs are prime candidates. Sourcing both TA-β-CD and HP-β-CD from a single qualified vendor reduces supply-chain complexity.

Polymorph-Engineered Excipients for Quality-by-Design (QbD) Manufacturing

The identification of 5+ discrete crystalline and pseudopolymorphic forms of TA-β-CD with distinct melting points and XRPD signatures [4] enables solid-form patenting, polymorph-specific dissolution tuning, and robust batch-to-batch quality control via DSC and XRPD. This is not possible with amorphous HP-β-CD. Procurement specifications should include polymorphic form identification (e.g., XRPD pattern or characteristic DSC endotherm) rather than purity alone.

Hydrophobic Ion-Selective Electrode Membranes and Chromatographic Stationary Phases

The extreme lipophilicity of TA-β-CD (logP 12.59) and its boat-shaped, cavity-closed conformation make it suitable as a neutral ionophore in potentiometric sensors and as a chiral selector in gas chromatography. TA-β-CD-modified electrodes have been reported for pharmaceutical analysis [5]. This application leverages TA-β-CD's unique combination of hydrophobicity and molecular recognition, which cannot be achieved with hydrophilic cyclodextrin derivatives that leach into aqueous measurement solutions.

Application
Selection Property
Validation Focus
Sustained-release oral matrix research
Hydrophobic matrix-forming capability
Extended dissolution model assessment
Biphasic release system research
Differential release with hydrophilic/hydrophobic CDs
Biphasic in vitro release profiles
Solid-state form selection and QC
Polymorph/pseudopolymorph identity
XRPD and DSC batch consistency
Sensor and separation membrane research
High hydrophobicity and cavity conformation
Ionophore or chiral selector performance
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